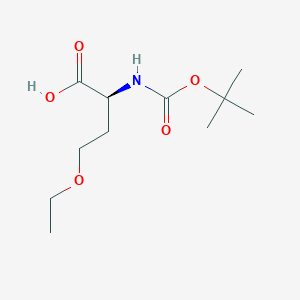

N-Boc-O-ethyl-L-homoserine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO5 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2S)-4-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C11H21NO5/c1-5-16-7-6-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

InChI Key |

SFKBSHLRLKFMHB-QMMMGPOBSA-N |

Isomeric SMILES |

CCOCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOCCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for N Boc O Ethyl L Homoserine and Analogues

Diastereoselective Approaches

The stereocontrolled synthesis of amino acid derivatives is a cornerstone of modern organic and medicinal chemistry. For a molecule like N-Boc-O-ethyl-L-homoserine, which contains a single chiral center at the α-carbon, diastereoselective strategies become paramount when introducing additional stereocenters in its analogues. These approaches aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one diastereomer over others. Key strategies often involve the use of chiral auxiliaries, substrate-controlled reactions, or chiral reagents to influence the stereochemical outcome of a reaction.

One prominent diastereoselective strategy involves the reduction of a keto group at the γ-position of a suitable precursor. For instance, the diastereoselective reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester has been shown to yield corresponding alcohols with high levels of diastereoselectivity. acs.org This method can be conceptually applied to the synthesis of γ-hydroxy analogues of this compound. The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome, often governed by principles such as Felkin-Anh or chelation control. acs.org

For example, using a bulky reducing agent like LiAlH(O-t-Bu)₃ under chelation-controlled conditions can lead to the syn-diol, while a non-chelating reducing agent like NB-Enantride® under Felkin-Anh control can favor the anti-diol. acs.org The table below illustrates the influence of the reducing agent on the diastereomeric ratio (d.r.) in a model system.

Table 1: Influence of Reducing Agent on Diastereoselective Reduction of a γ-Keto Ester

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LiAlH(O-t-Bu)₃ | EtOH | -78 | >95:5 | 80 |

| 2 | NB-Enantride® | THF | -78 | 5:95 | 98 |

Data is illustrative and based on a model system of a chiral N-Boc-protected δ-amino α,β-unsaturated γ-keto ester. acs.org

Another powerful diastereoselective approach utilizes chiral auxiliaries, such as Ellman's chiral tert-butanesulfinamide. osi.lv This methodology is particularly effective for the asymmetric synthesis of chiral amines with multiple stereogenic centers. osi.lv In the context of synthesizing analogues of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective addition of a nucleophile, thereby creating a new stereocenter with high diastereoselectivity. The subsequent removal of the auxiliary would furnish the desired chiral product.

The diastereoselective hydroxymethylation of cyclic N-tert-butanesulfinylketimines serves as a relevant example of this approach. osi.lv This reaction allows for the introduction of a hydroxymethyl group, which could be a key structural feature in an analogue of homoserine. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face.

Table 2: Diastereoselective Addition to N-tert-Butanesulfinyl Imines

| Entry | Substrate | Nucleophile/Reagent | Diastereomeric Ratio |

|---|---|---|---|

| 1 | Cyclic N-tert-butanesulfinylketimine | Methoxymethanol | >95:5 |

Data is illustrative of the high diastereoselectivity achievable with this methodology. osi.lv

These examples underscore the importance of selecting the appropriate synthetic strategy to achieve the desired stereochemical control in the synthesis of complex amino acid analogues. The principles of diastereoselective reduction and the use of chiral auxiliaries represent robust and versatile tools for chemists to access a wide array of stereochemically defined molecules.

Chemical Reactivity, Derivatization, and Mechanistic Investigations of N Boc O Ethyl L Homoserine

Reactions at the Carboxyl Functionality

The carboxylic acid group of N-Boc-O-ethyl-L-homoserine is a primary site for derivatization, allowing for the formation of esters and amides, which are crucial steps in peptide synthesis and the creation of more complex molecules.

Esterification: The carboxyl group can be readily converted into various esters. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid, facilitating its reaction with an alcohol. Another effective method involves alkylation using an alkyl halide, such as ethyl bromide, in the presence of a mild base like potassium carbonate in a solvent like acetonitrile. researchgate.net For the synthesis of methyl esters specifically, diazomethane offers a rapid and high-yielding route, although it is a hazardous reagent. researchgate.net

Interactive Table: Common Esterification Methods for N-Boc-Amino Acids

| Reagent/Method | Co-reagents/Solvent | Description |

|---|---|---|

| EDC or DCC | Alcohol, DCM | Carbodiimide-mediated coupling activates the carboxyl group for nucleophilic attack by an alcohol. researchgate.net |

| Alkyl Halide (e.g., EtBr) | K₂CO₃, MeCN | A mild and quantitative method involving Sₙ2 reaction with the carboxylate salt. researchgate.net |

| Sulfuric Acid (catalytic) | Absolute Alcohol | Classic Fischer esterification suitable for simple alcohols. researchgate.net |

| Diazomethane (CH₂N₂) | Ether | Highly efficient for creating methyl esters but requires careful handling due to its toxicity and explosive nature. researchgate.net |

Amidation: The synthesis of amides from this compound can be achieved through several pathways. Similar to esterification, carbodiimide coupling agents (EDC, DCC) can be used to form an amide bond with a primary or secondary amine. A more advanced, one-pot method allows for the conversion of N-Boc protected amines directly into amides. nih.gov This process involves the in situ generation of an isocyanate intermediate using 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then reacts with a Grignard reagent to furnish the desired amide in high yield. nih.gov This method is efficient for a variety of N-Boc protected aliphatic and aromatic amines. nih.gov Furthermore, nickel-catalyzed protocols have been developed for the amidation of esters, providing an alternative route to amide bond formation under specific catalytic conditions. mdpi.com

Interactive Table: Selected Amidation Strategies for N-Boc Derivatives

| Method | Key Reagents | Mechanism/Description |

|---|---|---|

| Carbodiimide Coupling | EDC or DCC, Amine | Activation of the carboxyl group followed by nucleophilic attack of an amine. nih.gov |

| One-Pot Amidation | 2-Chloropyridine, Tf₂O, Grignard Reagent | Involves the formation of an isocyanate intermediate which is then attacked by a Grignard reagent. nih.gov |

| Nickel-Catalyzed Amidation | [CpNi(IPr)Cl] | Catalytic amidation of activated esters via O-C(O) bond cleavage. mdpi.com |

Transformations of the Homoserine Backbone

This compound is utilized as a synthetic intermediate for constructing more complex molecular architectures. caymanchem.combertin-bioreagent.com Its backbone can be modified to create cyclic compounds and specialized monomers for biopolymer synthesis. Key applications include its use as a precursor for unsaturated caprolactams and monomer units for oxy-peptide nucleic acids (OPNAs). caymanchem.combertin-bioreagent.com The synthesis of these target molecules necessitates specific transformations of the homoserine framework, including cyclization and side-chain manipulation.

Mechanistic Studies of N-Boc Group Deprotection

The removal of the Boc protecting group is a fundamental step in many synthetic sequences. This is typically achieved under acidic conditions or through thermolysis, with each method proceeding through a distinct mechanism.

Acid-Catalyzed Cleavage: The most common method for Boc group removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in ethyl acetate. semanticscholar.org The generally accepted mechanism begins with the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a transient carbamic acid intermediate. semanticscholar.org The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. semanticscholar.org

Kinetic studies of HCl-catalyzed deprotection have revealed a second-order dependence on the HCl concentration. nih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. nih.gov

Thermolytic Cleavage: The Boc group can also be removed by heating, a process known as thermolytic cleavage. This method is often performed in high-boiling point solvents such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), with the reaction being significantly accelerated by microwave irradiation. researchgate.net Computational and kinetic studies support a mechanism that involves an initial, slow, and concerted proton transfer with the concomitant release of isobutylene, followed by a rapid decarboxylation of the resulting carbamic acid to yield the free amine. researchgate.net This method avoids strongly acidic conditions and can be advantageous for substrates with acid-sensitive functional groups. researchgate.netnih.gov

Intramolecular Cyclization Pathways and Substituent Effects

Derivatives of N-Boc-homoserine can undergo intramolecular cyclization to form heterocyclic structures, which are prevalent in many biologically active compounds. The outcome of these reactions is often governed by the nature of the substituents on the homoserine backbone.

Studies on the intramolecular cyclization of N-Boc protected aniline-tethered epoxides, which are structurally related to modified homoserine derivatives, provide insight into these pathways. rsc.org Such reactions can proceed in refluxing trifluoroethanol without any external catalyst, leading to the formation of five-membered (1,3-oxazolidin-2-one) or six-membered (1,3-oxazinan-2-one) rings. rsc.org

The regioselectivity of the cyclization—whether it follows a 5-exo or 6-endo pathway—is highly dependent on the substituents. For instance, when an alkyl group is present on the epoxide ring, the reaction often favors the formation of the six-membered 1,3-oxazinan-2-one. rsc.org Conversely, replacing the alkyl group with an aryl group tends to favor the formation of the five-membered 1,3-oxazolidin-2-one as the major product. rsc.org In some cases, complete regioselectivity can be achieved; a tetralin-bearing substrate was found to undergo a fully regioselective 6-endo ring closure. rsc.org These findings highlight the critical role that substituent effects play in directing the pathways of intramolecular cyclization.

Interactive Table: Substituent Effects on Intramolecular Cyclization Regioselectivity

| Substituent on Backbone | Predominant Cyclization Pathway | Major Product |

|---|---|---|

| Alkyl Group | 6-endo | 1,3-Oxazinan-2-one rsc.org |

| Aryl Group | 5-exo | 1,3-Oxazolidin-2-one rsc.org |

| Tetralin Group | 6-endo (highly selective) | 1,3-Oxazinan-2-one rsc.org |

Advanced Applications of N Boc O Ethyl L Homoserine As a Versatile Synthetic Intermediate

Building Block in Peptide and Peptidomimetic Chemistry

The structure of N-Boc-O-ethyl-L-homoserine lends itself readily to the methodologies of peptide synthesis. The Boc group is a standard, acid-labile protecting group for the α-amino group, allowing for stepwise assembly of amino acid chains. The ethyl ether on the side chain is stable under the conditions of Boc-based peptide synthesis, providing a non-reactive side chain that can be carried through multi-step syntheses.

Incorporation into Linear and Cyclic Peptide Structures

This compound can be incorporated into both linear and cyclic peptide structures using standard solid-phase or solution-phase peptide synthesis techniques. nih.govnih.govrsc.orgspringernature.com In these syntheses, the protected homoserine derivative is treated like any other Boc-protected amino acid, allowing for its insertion at any desired position within a peptide sequence. youtube.com

The synthesis of cyclic peptides, in particular, often presents challenges due to the entropically unfavorable process of macrocyclization. nih.govrsc.org The specific properties of the amino acid residues in the linear precursor can significantly influence the efficiency of the cyclization step. While the ethylated side chain of this homoserine derivative is generally considered non-functional in this context, its steric and electronic properties can contribute to the conformational preferences of the linear peptide, potentially influencing cyclization yields. The synthesis of chimeric peptides, which combine sequences from different proteins, has utilized both linear and cyclic scaffolds where derivatives of homoserine could be incorporated. nih.govspringernature.com

Synthesis of Novel Peptide Analogues

The true versatility of this compound in peptide chemistry lies in its potential for creating novel peptide analogues. Peptidomimetics, molecules that mimic the structure and function of peptides, are of great interest in drug discovery, often exhibiting improved stability and bioavailability. This compound can serve as a scaffold to generate these modified structures.

For instance, derivatives of homoserine are used in the synthesis of neoglycopeptides. nih.gov Specifically, a related compound, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, can be built from L-homoserine and incorporated into peptides. nih.gov The modified side chain then allows for the attachment of sugar moieties, creating peptide-carbohydrate hybrids. nih.gov Furthermore, the core structure of homoserine is found in peptidomimetic inhibitors of enzymes like the SARS-CoV-2 3CL protease, where it can be part of a larger, complex molecule designed to fit into the enzyme's active site. nih.gov

Precursor for Non-Canonical Amino Acid Analogues

Perhaps one of the most significant applications of this compound and its parent compound, Boc-L-homoserine, is as a starting material for the synthesis of non-canonical amino acids (ncAAs). nih.govresearchgate.net These are amino acids not found among the 20 common proteinogenic amino acids and are invaluable tools in chemical biology for probing and manipulating biological systems.

Synthesis of Functionalizable Methionine Surrogates (e.g., Azidohomoalanine)

A prominent example of a non-canonical amino acid synthesized from a homoserine precursor is L-azidohomoalanine (AHA). nih.govcaltech.eduresearchgate.netsigmaaldrich.cn AHA is an analogue of methionine where the terminal methyl group of the side chain is replaced by an azide (B81097) group. nih.gov This seemingly small change introduces a powerful "bioorthogonal" handle into the amino acid. The azide group does not react with most functional groups found in a cell, but it can be specifically and efficiently ligated to molecules containing an alkyne group through a reaction known as the "click chemistry" (copper-catalyzed azide-alkyne cycloaddition). nih.gov

The synthesis of AHA often starts from a protected homoserine, such as Boc-L-homoserine. nih.govcaltech.edusigmaaldrich.cn The side-chain hydroxyl group is a key functional handle that can be converted into a leaving group, which is then displaced by an azide nucleophile to form the desired product. This process provides a reliable route to a crucial tool for modern chemical biology. nih.govresearchgate.net Once synthesized, AHA can be incorporated into proteins in place of methionine by the cell's own translational machinery, allowing for the specific labeling and visualization of newly synthesized proteins. nih.gov

Generation of α-Fluoroalkyl-α-Amino Acid Derivatives

The introduction of fluorine into amino acids can dramatically alter their biological properties, including metabolic stability and conformational preferences. nih.govnih.govresearchgate.net this compound can serve as a scaffold for the synthesis of α-fluoroalkyl-α-amino acids, a unique class of fluorinated amino acids. While direct fluorination of the ethyl ether side chain is not a common strategy, the homoserine backbone provides a platform that can be chemically modified to introduce fluorinated alkyl groups. The synthesis of such complex unnatural amino acids often involves multi-step sequences where the protected homoserine core is elaborated into the final fluorinated target. nih.gov

Monomer Unit in Polymer and Nucleic Acid Chemistry

Beyond peptides and amino acid analogues, this compound and related structures are finding use as monomeric units in the construction of novel polymers and nucleic acid mimics.

(S)-N-Boc-L-homoserine ethyl ester, a closely related compound, has been documented as a synthetic intermediate for creating monomer units for oxy-peptide nucleic acids (opPNAs). caymanchem.com Peptide nucleic acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. In opPNAs, the backbone is further modified, and the homoserine-derived unit provides a scaffold to attach nucleobases, allowing for the creation of these information-carrying polymers. caymanchem.com

Furthermore, poly(L-homoserine) itself, which can be synthesized from homoserine-derived monomers, is a water-soluble, non-ionic homopolypeptide. escholarship.org Such polymers are being investigated as potential biomaterials and alternatives to widely used polymers like polyethylene (B3416737) glycol (PEG) in biomedical applications. escholarship.org The ability to synthesize well-defined homoserine-based monomers is critical for producing these advanced materials.

Fabrication of Oxy-Peptide Nucleic Acids (PNA) and Related Scaffolds

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. This modification imparts unique properties, such as high binding affinity and specificity to complementary nucleic acid strands, and resistance to enzymatic degradation. A novel class of these mimics, known as oxy-Peptide Nucleic Acids (oxy-PNAs), incorporates an ether linkage into the backbone, a feature that can be accessed using this compound as a key precursor. rsc.orgcaymanchem.com

The synthesis of oxy-PNA monomers begins with L-homoserine, which is converted in several steps to a pivotal intermediate. rsc.orgcaymanchem.com Research by Kuwahara et al. outlines a comprehensive strategy for preparing δ-amino acid monomers with an ether linkage in the main chain and various nucleobases on the side chain. rsc.org In this process, L-homoserine is first protected and modified to form an intermediate analogous to this compound. The side-chain hydroxyl group is then utilized as a nucleophile or is converted into a leaving group to attach the nucleobase-containing moieties.

The general synthetic pathway involves converting the homoserine derivative into an intermediate alcohol, which then undergoes a Mitsunobu reaction with a nucleobase (e.g., adenine, thymine, uracil) to form the crucial carbon-nitrogen bond. rsc.org Subsequent transformations yield the final Fmoc-protected δ-amino acid monomer, ready for solid-phase peptide synthesis to assemble the oxy-PNA oligomer. The optical purity of the starting L-homoserine is maintained throughout the synthesis, ensuring the stereochemical integrity of the final product. rsc.org

Table 1: Examples of Oxy-PNA Monomers Derived from L-Homoserine Precursors This table is based on the types of monomers described in the research by Kuwahara et al. and represents the classes of compounds synthesized.

| Monomer Base (B) | Protecting Group on Base | Final Monomer Structure |

| Adenine | Benzoyl (Bz) | Fmoc-NH-CH(CH₂CH₂-B)-CH₂-O-CH₂-COOH |

| Thymine | - | Fmoc-NH-CH(CH₂CH₂-B)-CH₂-O-CH₂-COOH |

| Uracil | - | Fmoc-NH-CH(CH₂CH₂-B)-CH₂-O-CH₂-COOH |

| Cytosine | Benzoyl (Bz) | Fmoc-NH-CH(CH₂CH₂-B)-CH₂-O-CH₂-COOH |

| Guanine | Isobutyryl (iBu) | Fmoc-NH-CH(CH₂CH₂-B)-CH₂-O-CH₂-COOH |

Construction of Unsaturated Caprolactams

This compound is also a documented intermediate in the synthesis of unsaturated caprolactams. caymanchem.commedchemexpress.cn These seven-membered lactam rings are important structural motifs in medicinal chemistry. An expedient, five-step synthesis starting from natural L-homoserine has been reported, highlighting the utility of this amino acid derivative.

The key transformation in this synthetic sequence is a chemoselective reductive cyclization of an α,β-unsaturated nitrile intermediate, which is mediated by Raney-Co type metals. caymanchem.com The precursor to this key step, the α,β-unsaturated nitrile, is prepared from N-Boc-L-homoserine ethyl ester.

The synthetic sequence can be outlined as follows:

Starting Material: N-Boc-L-homoserine ethyl ester provides the core stereocenter and carbon backbone.

Oxidation: The primary alcohol of the homoserine side chain is oxidized to an aldehyde.

Olefination/Condensation: The resulting aldehyde undergoes a condensation reaction, such as a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide bearing a nitrile group, to generate the α,β-unsaturated nitrile.

Reductive Cyclization: The α,β-unsaturated nitrile is then subjected to hydrogenation with Raney-Co. This step achieves a chemoselective reduction of the nitrile and the alkene, followed by an intramolecular cyclization to form the caprolactam ring.

This pathway demonstrates how the specific functional group arrangement in this compound allows for a controlled, stepwise construction of a complex heterocyclic system.

Table 2: Synthetic Pathway to Unsaturated Caprolactams This table outlines the conceptual steps starting from the specified intermediate.

| Step | Reaction | Intermediate/Product |

| 1 | Oxidation of primary alcohol | N-Boc-protected amino aldehyde |

| 2 | Horner-Wadsworth-Emmons Reaction | α,β-Unsaturated nitrile |

| 3 | Raney-Co Mediated Reductive Cyclization | Unsaturated Caprolactam |

Role in the Synthesis of Metal-Binding Amino Acids and Ligands

A comprehensive review of the scientific literature was conducted to identify the role of this compound in the synthesis of metal-binding amino acids and ligands. The search did not yield any specific, documented applications of this particular compound for this purpose. Research in this area typically employs other precursors, such as serine, tyrosine, or various aromatic building blocks, to construct chelating side chains. rsc.orgrsc.org

Application in Linker Chemistry for Bioconjugation

A thorough search of published literature was performed to ascertain the application of this compound in linker chemistry for bioconjugation, including for antibody-drug conjugates (ADCs). No direct applications or mentions of this compound as a building block for bioconjugation linkers were found. The field of bioconjugation predominantly utilizes linkers with reactive handles such as maleimides, N-hydroxysuccinimide (NHS) esters, alkynes, and azides, which are not features of the O-ethyl-homoserine side chain.

Broader Context: N Boc O Ethyl L Homoserine Within Homoserine Derivative Research

Syntheses of Structurally Modified Homoserine Analogues

The modification of L-homoserine through the introduction of protecting groups is a common strategy to facilitate its use in multi-step syntheses. These protecting groups prevent unwanted side reactions and allow for the selective modification of other parts of the molecule.

In addition to the Boc group, the fluorenylmethyloxycarbonyl (Fmoc) group is another widely used amine protecting group in peptide synthesis. N-Fmoc-O-ethyl-L-homoserine is a homoserine derivative that finds application in the synthesis of cyclic peptide compounds where it can act as a reducing agent. medchemexpress.comambeed.com The choice between Boc and Fmoc protection depends on the specific synthetic strategy, particularly the conditions required for deprotection. For instance, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base, such as piperidine. rsc.orgnih.gov

Other protected forms of homoserine, such as N-Boc-L-homoserine, are also commercially available and serve as precursors for various synthetic transformations. cookechem.comchemicalbook.commedchemexpress.comnih.gov These protected amino acids are essential for creating a diverse range of homoserine analogues with tailored properties.

Contributions to Quorum Sensing Modulator Synthesis via Homoserine Lactone Analogues

Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of small signal molecules. beilstein-journals.org In many Gram-negative bacteria, N-acylated homoserine lactones (AHLs) act as these autoinducers, regulating gene expression for processes like virulence and biofilm formation. beilstein-journals.orgnih.govmdpi.com The core structure of AHLs consists of a homoserine lactone ring connected to an acyl side chain. beilstein-journals.org

The chemical synthesis of analogues of these natural signaling molecules is a key strategy for developing quorum sensing modulators—compounds that can either inhibit or activate these bacterial communication systems. beilstein-journals.orgfrontiersin.org N-Boc-O-ethyl-L-homoserine can serve as a precursor to the homoserine lactone core, enabling the synthesis of a variety of AHL analogues with different acyl chains. By modifying the structure of the natural AHLs, researchers can create molecules that interfere with the binding of the natural signal to its receptor, thereby disrupting quorum sensing. nih.govfrontiersin.org This approach holds promise for the development of novel anti-infective therapies that target bacterial communication rather than bacterial growth, potentially reducing the selective pressure for antibiotic resistance.

Chemical Approaches to Neoglycopeptide Synthesis

Neoglycopeptides are synthetic molecules that combine a peptide backbone with one or more carbohydrate moieties. These complex structures are valuable tools for studying the biological roles of carbohydrates and for the development of new therapeutics and diagnostics. The synthesis of neoglycopeptides often requires specialized amino acid building blocks that allow for the chemoselective attachment of sugars.

Homoserine derivatives have been utilized in the facile preparation of neoglycopeptides. nih.gov For instance, a suitably protected homoserine derivative can be incorporated into a peptide chain using standard solid-phase peptide synthesis techniques. nih.gov Subsequent deprotection of the side-chain hydroxyl group and its conversion to a reactive handle, such as an aminooxy group, allows for the specific and efficient attachment of a carbohydrate. This strategy, which can involve precursors like N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, expands the toolbox available for creating structurally defined neoglycopeptides. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1616273-34-7 | C11H21NO5 | 247.29 |

| (S)-N-Boc-L-homoserine ethyl ester | 147325-09-5 | C11H21NO5 | 247.3 |

| N-Boc-L-homoserine | 41088-86-2 | C9H17NO5 | 219.24 |

| N-Fmoc-L-homoserine | 172525-85-8 | C19H19NO5 | 341.36 |

| N-Fmoc-O-ethyl-L-homoserine | 1932074-99-1 | C21H23NO5 | 369.41 |

Note: The data in this table is compiled from various chemical suppliers and databases. cookechem.comcaymanchem.comchemscene.comcusabio.comchemicalbook.com

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-Boc-O-ethyl-L-homoserine, and how can its purity be verified post-synthesis?

- Methodological Answer : Synthesis typically involves protecting the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group, followed by ethyl esterification of the hydroxyl moiety. Key steps include Boc-protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF) and ethylation with ethyl bromide in the presence of a base like NaH. Post-synthesis, purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 1.44 ppm for Boc tert-butyl, δ 4.15 ppm for ethyl ester). Stability during synthesis requires inert atmospheres to prevent hydrolysis of the Boc group .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store in airtight containers under nitrogen at –20°C to minimize moisture absorption and thermal decomposition. Use desiccants (e.g., silica gel) in storage vials. During handling, wear nitrile gloves and safety goggles to avoid skin contact, as hydrolysis by ambient moisture can generate homoserine derivatives. Waste should be neutralized with dilute acetic acid before disposal .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6): δ 1.44 (s, 9H, Boc), δ 1.25 (t, 3H, ethyl CH3), δ 4.15 (q, 2H, ethyl CH2).

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch, Boc), ~1740 cm⁻¹ (ester C=O).

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 234.2. Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric purity .

Q. What are the primary applications of this compound in peptide synthesis and non-canonical amino acid research?

- Methodological Answer : It serves as a protected intermediate for synthesizing homoserine-containing peptides, enabling site-specific modifications (e.g., azidohomoalanine via Staudinger ligation). In non-canonical amino acid studies, it is used to introduce γ-substituted analogs into proteins via solid-phase peptide synthesis (SPPS) or nonsense codon suppression .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step organic syntheses while minimizing side reactions?

- Methodological Answer :

- Step 1 : Boc protection efficiency is maximized by using DMAP as a catalyst and maintaining pH 8–9.

- Step 2 : Ethyl esterification requires strict temperature control (0–5°C) to avoid O→N acyl migration.

- Side Reaction Mitigation : Use scavengers (e.g., polymer-bound sulfonic acid) to trap excess ethyl bromide. Monitor reaction progress via TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What advanced analytical approaches (e.g., chiral chromatography, X-ray crystallography) are suitable for resolving stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (Chiralcel OD-H) with isocratic elution (hexane:isopropanol 90:10) to separate enantiomers.

- X-ray Crystallography : Co-crystallize with heavy atom derivatives (e.g., HgCl2) to determine absolute configuration.

- Circular Dichroism (CD) : Compare CD spectra with known L/D-homoserine standards to confirm stereochemistry .

Q. How can contradictions in solubility data for this compound across different solvent systems be systematically investigated?

- Methodological Answer :

- Solubility Screen : Use a high-throughput platform (e.g., Crystal16®) to test solubility in 20+ solvents (e.g., DMSO, THF, ethyl acetate).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility.

- Contradiction Resolution : Cross-validate using gravimetric methods and dynamic light scattering (DLS) to detect aggregation .

Q. What methodologies enable the tracking of this compound's metabolic incorporation in bacterial quorum sensing studies?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled this compound via reductive amination with ¹³C-KCN.

- Fluorophore Tagging : Conjugate with BODIPY-FL via NHS ester chemistry for fluorescence microscopy.

- LC-MS/MS Quantification : Monitor intracellular levels in Pseudomonas aeruginosa using MRM transitions (m/z 234→158) .

Q. How should researchers design controlled experiments to assess the impact of this compound's stereochemical purity on enzymatic coupling efficiency?

- Methodological Answer :

- Design : Prepare enantiomeric mixtures (L:D ratios from 100:0 to 50:50) and test coupling efficiency with Sortase A (SrtA) using FRET-based assays.

- Controls : Include Boc-protected D-homoserine and unmodified homoserine as negative controls.

- Analysis : Use ANOVA to compare reaction rates and determine enantiomeric preference thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.